2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-chlorophenyl)acetamide involves multiple steps. The synthetic route typically starts with commercially available starting materials and involves several key reactions, including formylation, reduction, and protection of functional groups . The reaction conditions often require specific reagents such as sodium borohydride for reduction and tert-butyl(dimethyl)silyl chloride for protection . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .
Scientific Research Applications
2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-chlorophenyl)acetamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be studied for its potential biological activities, such as anticancer or antimicrobial properties . In medicine, researchers may investigate its potential as a therapeutic agent for various diseases . Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use. For example, in a biological context, it may inhibit the activity of certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H16ClN5O2S2 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C16H16ClN5O2S2/c1-16(2,3)12-13(24)22-14(20-19-12)26-15(21-22)25-8-11(23)18-10-6-4-9(17)5-7-10/h4-7H,8H2,1-3H3,(H,18,23) |
InChI Key |
PLDRJHSMUOJXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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